molecular formula C12H11F3O3 B15332375 Benzyl 5,5,5-trifluoro-3-oxopentanoate

Benzyl 5,5,5-trifluoro-3-oxopentanoate

Cat. No.: B15332375
M. Wt: 260.21 g/mol
InChI Key: MKNFIRDNSFSUGQ-UHFFFAOYSA-N
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Description

Benzyl 5,5,5-trifluoro-3-oxopentanoate is an organic compound characterized by the presence of a benzyl group attached to a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5,5,5-trifluoro-3-oxopentanoate typically involves the esterification of 5,5,5-trifluoro-3-oxopentanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5,5,5-trifluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 5,5,5-trifluoro-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5,5,5-trifluoro-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

    Methyl 5,5,5-trifluoro-3-oxopentanoate: Similar structure but with a methyl ester group instead of a benzyl group.

    Ethyl 5,5,5-trifluoro-3-oxopentanoate: Similar structure but with an ethyl ester group.

Uniqueness: Benzyl 5,5,5-trifluoro-3-oxopentanoate is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the benzyl group provides distinct advantages .

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

benzyl 5,5,5-trifluoro-3-oxopentanoate

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)7-10(16)6-11(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

MKNFIRDNSFSUGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)CC(F)(F)F

Origin of Product

United States

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